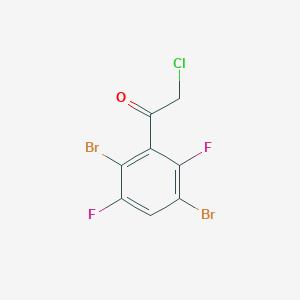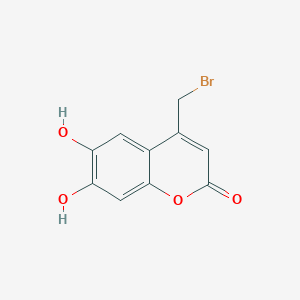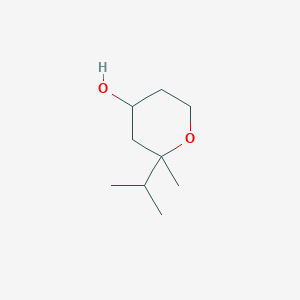
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial applications, particularly in the fragrance industry. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with isopropyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol typically involves Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield the desired product . The reaction conditions, including the type of catalyst and the presence of water, significantly influence the selectivity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often employs heterogeneous catalysts like iron-modified silica. These catalysts not only enhance the reaction efficiency but also allow for easier separation and reuse . The use of solid catalysts, such as Amberlyst ion exchangers, is also common in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can form hemiacetals and carbocations, which are key intermediates in its chemical reactions . These intermediates can further react to form various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
2-Isopropyl-4-methyltetrahydro-2H-pyran-4-ol: Another closely related compound with slight structural variations.
Uniqueness
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
VQSYNQHYHNSFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC(CCO1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




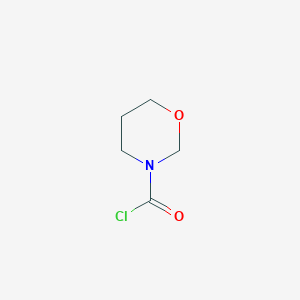
![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
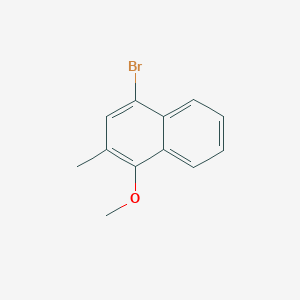


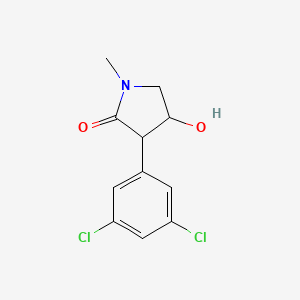
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
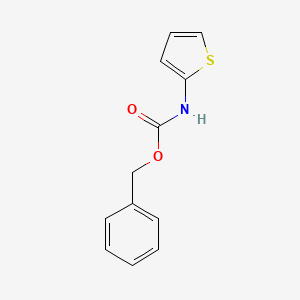
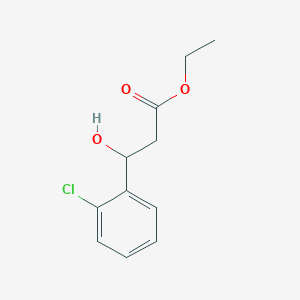
![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)
